3-[(4-ACETAMIDOPHENYL)CARBAMOYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
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Overview
Description
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps. The process begins with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the carboxylic acid and acetylaminoaniline groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired functional groups are introduced correctly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(4-ACETAMIDOPHENYL)CARBAMOYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Aminomethyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[4-(Methoxyamino)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-{[4-(Hydroxyamino)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
What sets 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID apart from similar compounds is its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
353524-13-7 |
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Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35g/mol |
IUPAC Name |
3-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O4/c1-9(20)18-12-4-6-13(7-5-12)19-16(21)14-10-2-3-11(8-10)15(14)17(22)23/h4-7,10-11,14-15H,2-3,8H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
NUTITIYKYJGJGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
solubility |
47.5 [ug/mL] |
Origin of Product |
United States |
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